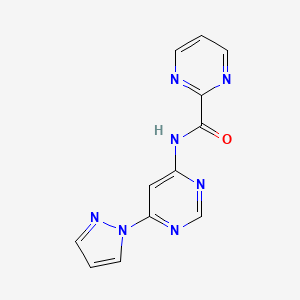

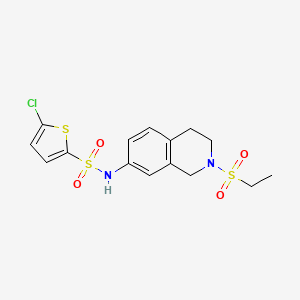

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

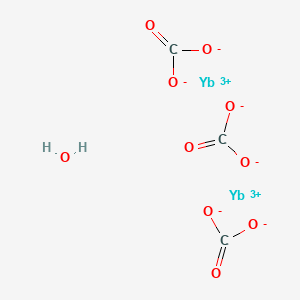

“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is of interest as a tridentate ligand for the synthesis of transition metal coordination compounds .

Synthesis Analysis

The synthesis of such compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Routes were proposed for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring bound to a phenyl group . The structure of similar compounds has been determined by X-ray diffraction method .

Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system and multicomponent approach . Nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Researchers have synthesized a novel series of derivatives, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide, evaluating their anticancer and anti-inflammatory activities. These compounds have shown promising results in inhibiting certain cancer cell lines and 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Another study focused on the synthesis and biological activity of derivatives, highlighting their in vitro antiviral and antitumor properties. Specifically, guanosine analogues within this series demonstrated significant activity against measles and moderate antitumor effects against leukemia (Petrie et al., 1985).

A research on mono-α-carbamoylethylthio-substituted pyrazolo[3,4-d]pyrimidines revealed that specific substitutions can enhance the antagonist activity at the A1 adenosine receptor, suggesting a potential for developing targeted therapies (Quinn et al., 1991).

Synthesis Techniques and Applications

Innovative synthesis methods have been developed to create antipyrinyl-pyrazolo[1,5-a]pyrimidines, demonstrating significant anti-inflammatory and anti-cancer activities. These findings support the compound's applicability in designing new therapeutic agents (Kaping et al., 2020).

Structural elucidation and in vitro antitumor activities of some pyrazolopyrimidines and Schiff Bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides were examined, showcasing the potential of these compounds in cancer treatment (Hafez et al., 2013).

Mécanisme D'action

Orientations Futures

The synthesis of such hybrid compounds as 2,4 (6)-bis (pyridin- 2-yl)pyrimidines, 6 (4)- (1 H -pyrazol-1-yl)-2- (pyridin-2-yl)- pyrimidines, 2- (1 H -pyrazol-1-yl)-4 (6)- (pyridin-2-yl)pyrimidines, and 2,4 (6)-bis (1H-pyrazol-1-yl)pyrimidines, and their use as ligands for the subsequent synthesis of coordination compounds of transition metals is promising .

Propriétés

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O/c20-12(11-13-3-1-4-14-11)18-9-7-10(16-8-15-9)19-6-2-5-17-19/h1-8H,(H,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWEVXUFYEKGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)

![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)

![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2688054.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2688060.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2688063.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)